molecular formula C12H25N B14732484 2,5-Dimethyl-1-(4-methylpentan-2-yl)pyrrolidine CAS No. 6327-35-1

2,5-Dimethyl-1-(4-methylpentan-2-yl)pyrrolidine

Cat. No.: B14732484
CAS No.: 6327-35-1
M. Wt: 183.33 g/mol
InChI Key: DWCNXVRUWLTLFA-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-(4-methylpentan-2-yl)pyrrolidine is a chemical compound belonging to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The unique structure of this compound makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1-(4-methylpentan-2-yl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylpyrrole with 4-methylpentan-2-amine under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and a catalyst like palladium on carbon. The mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-1-(4-methylpentan-2-yl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, resulting in the replacement of hydrogen atoms with halogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated compounds like bromoethane in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Halogenated pyrrolidine derivatives.

Scientific Research Applications

2,5-Dimethyl-1-(4-methylpentan-2-yl)pyrrolidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-(4-methylpentan-2-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

    2,5-Dimethylpyrrolidine: A simpler analog with similar structural features but lacking the 4-methylpentan-2-yl group.

    1-Methylpyrrolidine: Another related compound with a single methyl group attached to the nitrogen atom.

Uniqueness: 2,5-Dimethyl-1-(4-methylpentan-2-yl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylpentan-2-yl group enhances its lipophilicity and potential interactions with hydrophobic regions of biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

6327-35-1

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

2,5-dimethyl-1-(4-methylpentan-2-yl)pyrrolidine

InChI

InChI=1S/C12H25N/c1-9(2)8-12(5)13-10(3)6-7-11(13)4/h9-12H,6-8H2,1-5H3

InChI Key

DWCNXVRUWLTLFA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(N1C(C)CC(C)C)C

Origin of Product

United States

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